N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib
Description
Properties
CAS No. |
2244619-11-0 |
|---|---|
Molecular Formula |
C28H28N6O4 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl] prop-2-enoate |
InChI |
InChI=1S/C28H28N6O4/c1-2-24(36)37-16-14-23(35)33-15-6-7-20(17-33)34-28-25(27(29)30-18-31-28)26(32-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20H,1,6-7,14-17H2,(H2,29,30,31)/t20-/m1/s1 |
InChI Key |
BSNUMHATNZRGNC-HXUWFJFHSA-N |
Isomeric SMILES |
C=CC(=O)OCCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Canonical SMILES |
C=CC(=O)OCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Conditions
Detailed Preparation Process (Industrial Scale)
Continuous Flow Microchannel Reaction
- React compound III with compound IV in a continuous flow microchannel reactor under nitrogen atmosphere.
- Control reaction temperature between 20-50 °C and reaction time between 20-200 seconds to ensure high yield and purity (>97% and >99%, respectively).
- This method minimizes byproducts and allows precise control over reaction parameters, improving scalability and safety.
-
- Dissolve the intermediate compound II in methanol, add 10% palladium on carbon catalyst (pre-wetted with water), and conduct hydrogenation under hydrogen pressure for 12 hours.
- Concentrate the reaction mixture post-reaction to obtain the reduced intermediate.
-
- Dissolve the reduced intermediate in dichloromethane, add triethylamine as the organic base, and acryloyl chloride as the acylating agent.
- Stir the mixture for approximately 3 hours to complete amidation.
- Post-reaction, wash the mixture with 5% aqueous citric acid solution and saturated saline solution to remove impurities.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to isolate this compound.
- Typical yield is around 92.4% with purity exceeding 99.4%.
Advantages of the Improved Methods
- Use of continuous flow microreactors allows precise control of reaction parameters, reducing side reactions and increasing yield and purity.
- Biphasic reaction systems in acylation facilitate easy phase separation, reducing the need for multiple extraction and wash steps, thus saving time and cost.
- Avoidance of harsh acid deprotection conditions (e.g., hydrochloric acid) reduces decomposition and formation of byproducts such as carbon dioxide, improving product cleanliness and yield.
- The process is suitable for industrial scale due to its efficiency, safety, and economic viability.
Research Outcomes and Data Summary
Chemical Reactions Analysis
Types of Reactions
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acryloyl or propanoyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Cancer Treatment
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is primarily investigated for its efficacy in treating various hematological malignancies, particularly CLL. The compound targets Bruton's tyrosine kinase, which plays a crucial role in B-cell receptor signaling, leading to cell proliferation and survival.
Clinical Efficacy:
- In clinical trials, Ibrutinib has shown an overall response rate (ORR) of approximately 58.3% in relapsed or refractory CLL patients . The efficacy of this compound is expected to be comparable or superior due to its structural modifications.
Combination Therapies
Research indicates that combining Ibrutinib with other agents, such as rituximab, enhances therapeutic outcomes. The derivative may also be explored in combination with novel agents targeting different pathways involved in B-cell malignancies.
Case Studies:
- A phase III trial demonstrated that the combination of Ibrutinib and rituximab resulted in an 83% reduction in the risk of death compared to standard therapies . This suggests that derivatives like this compound could further improve these outcomes when used in combination therapies.
Mechanistic Studies
The unique structure of this compound allows researchers to investigate its mechanisms of action at a molecular level. Understanding how this compound interacts with cellular pathways can provide insights into resistance mechanisms observed with existing therapies.
Research Findings:
- Studies have shown that Ibrutinib can lead to mutations in the BTK gene, causing resistance . Investigating derivatives may reveal alternative pathways or mechanisms that can circumvent these resistances.
Data Tables
| Application | Details |
|---|---|
| Cancer Treatment | Investigated for efficacy in CLL; targets Bruton's tyrosine kinase. |
| Combination Therapies | Potential use with rituximab; may enhance overall survival rates. |
| Mechanistic Studies | Explores molecular interactions; aims to understand resistance mechanisms. |
Case Study Highlights
- FIRE Study : This study assessed the real-world effectiveness of Ibrutinib in CLL patients, reporting a median PFS not estimable but a 12-month OS rate of 88.5% . Future studies on derivatives like this compound could provide similar or improved results.
- Phase III Trials : The combination of Ibrutinib with other agents has shown significant reductions in mortality and progression risks compared to traditional treatments . These findings support the exploration of new derivatives.
Mechanism of Action
The mechanism of action of N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is similar to that of Ibrutinib. It targets Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, the compound disrupts the signaling pathway, leading to the inhibition of B-cell proliferation and survival. This mechanism is crucial in the treatment of B-cell malignancies .
Comparison with Similar Compounds
Structural and Chemical Comparisons
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib belongs to a class of ibrutinib-related impurities. Key structural analogs include:
Key Observations :
- This compound differs from rac-N-Desacryloyl N-Propionyl Ibrutinib in the substituent group (acryloyl-propanoyl vs.
- Compared to the phenylmethyl ester derivative, it lacks the extended aromatic system, suggesting differences in polarity and solubility.
Functional and Pharmacological Comparisons
While ibrutinib itself is a potent BTK inhibitor with proven efficacy in CLL/SLL and cGVHD , its impurities, including this compound, are typically pharmacologically inert. This contrasts with active metabolites or related inhibitors such as:
- PRT062607 HCl (SYK inhibitor) : Targets spleen tyrosine kinase (SYK), showing distinct gene expression profiles in CLL samples compared to ibrutinib .
- Idelalisib (PI3K inhibitor) : Inhibits PI3Kδ, with differential effects on B-cell receptor signaling pathways .
Table 2 : Comparison of Ibrutinib with Other Targeted Therapies
Critical Analysis :
- This compound lacks the critical acrylamide group required for covalent BTK binding, rendering it inactive compared to ibrutinib.
Analytical and Regulatory Considerations
The detection and quantification of this compound rely on advanced chromatographic methods, akin to those used for Drospirenone/Ethinyl Estradiol impurities (e.g., HPLC with UV detection) . Regulatory thresholds for unspecified impurities in ibrutinib formulations typically follow International Council for Harmonisation (ICH) guidelines, with limits ≤0.15% for unknown impurities .
Biological Activity
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib is a derivative of the well-known Bruton tyrosine kinase (BTK) inhibitor, Ibrutinib, which has been extensively studied for its therapeutic potential in various B-cell malignancies. This compound retains the core structure of Ibrutinib while introducing modifications that may enhance its biological activity and selectivity.
Chemical Structure and Properties
- Chemical Name : (R)-3-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl Acrylate
- Molecular Formula : C28H28N6O4
- Molecular Weight : 512.6 g/mol
- CAS Number : 2244619-11-0
Biological Activity
This compound exhibits significant biological activity primarily through its action as a BTK inhibitor. The following sections summarize key findings related to its efficacy and mechanisms of action.
- BTK Inhibition : Like its parent compound, this compound selectively inhibits BTK, which is crucial for B-cell receptor signaling. This inhibition leads to decreased proliferation and survival of malignant B-cells.
- Selectivity : Preliminary studies suggest that this compound may demonstrate enhanced selectivity for BTK over other kinases, potentially reducing off-target effects associated with traditional Ibrutinib therapy .
Case Study 1: Efficacy in CLL Patients
A retrospective cohort study analyzed the outcomes of CLL patients treated with Ibrutinib, revealing that younger patients (<65 years) had improved progression-free survival (PFS) when starting treatment at the standard dose compared to reduced doses. This underscores the importance of dosing strategies that could be relevant for derivatives like this compound .
Case Study 2: Comparative Analysis with Zanubrutinib
An interim analysis comparing Zanubrutinib and Ibrutinib indicated that while both are effective, Zanubrutinib had a higher overall response rate and lower incidence of atrial fibrillation. These findings suggest that modifications to the BTK inhibitor structure could lead to improved therapeutic profiles .
Data Table: Comparative Biological Activity of BTK Inhibitors
| Compound | IC50 (nM) | Selectivity for BTK | Common Adverse Events |
|---|---|---|---|
| Ibrutinib | 0.5 | High | Arthralgias, Fatigue |
| This compound | TBD | TBD | TBD |
| Zanubrutinib | TBD | Higher | Lower Atrial Fibrillation Rates |
Q & A
Basic Research Questions
Q. What is the structural relationship between N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib and the parent compound Ibrutinib, and how does this modification influence its biochemical reactivity?
- Methodological Answer : The derivative retains Ibrutinib’s core scaffold but replaces the acryloyl group with a 3-acryloyl-propanoyl moiety. This modification alters steric and electronic properties, potentially affecting binding kinetics to Bruton’s tyrosine kinase (BTK). Structural validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Comparative molecular docking studies can predict altered binding affinities .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what analytical techniques validate its purity and structural integrity?
- Methodological Answer : Acylation of Ibrutinib’s amine group using 3-acryloyl-propanoyl chloride under inert conditions is a standard route. Reaction progress is monitored via thin-layer chromatography (TLC). Post-synthesis, mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) verifies functional groups. Impurity profiling via liquid chromatography–tandem mass spectrometry (LC-MS/MS) ensures compliance with pharmacopeial standards .
Advanced Research Questions
Q. How does this compound modulate Bruton’s tyrosine kinase (BTK) activity compared to Ibrutinib in in vitro kinase assays, and what experimental controls are essential to ensure assay specificity?
- Methodological Answer : Use recombinant BTK in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure phosphorylation inhibition. Include Ibrutinib as a positive control and a solvent-only negative control. To exclude off-target effects, validate results with BTK-deficient cell lines (e.g., DT40 lymphocytes) and cross-test against related kinases (e.g., EGFR, JAK3). Dose-response curves (IC₅₀) should be normalized to baseline kinase activity .
Q. What methodologies are recommended for resolving contradictory data in studies examining the off-target effects of this compound on necroptosis pathways?
- Methodological Answer : Contradictions may arise from cell type-specific responses. Use L929 murine fibroblasts (a necroptosis-sensitive line) to assess RIPK3 phosphorylation via Western blot under TNF-α stimulation. Confirm findings with genetic knockdown (siRNA targeting RIPK3) and compare to Ibrutinib’s known necroptosis inhibition . For human relevance, validate in primary CLL cells co-cultured with stromal cells to mimic the tumor microenvironment .
Q. What considerations are critical when designing in vitro co-culture models to evaluate the synergistic effects of this compound with monoclonal antibodies targeting ROR1?
- Methodological Answer : Use HeLa cells engineered to express CD154 and cytokines (IL-4, IL-10) to simulate B-cell proliferation signals. Measure leukemia cell proliferation via carboxyfluorescein succinimidyl ester (CFSE) dilution assays. Include controls for Wnt5a-induced Rac1 activation to isolate ROR1 pathway effects. Cell cycle analysis (propidium iodide staining) can quantify S/G2/M phase shifts, with cirmtuzumab as a comparator to distinguish BTK-independent mechanisms .
Q. How should researchers statistically analyze survival data in preclinical models testing this compound’s efficacy against lymphoid malignancies?
- Methodological Answer : Apply Kaplan-Meier survival curves for progression-free survival (PFS) and overall survival (OS), with log-rank tests to compare treatment arms. Use Cox proportional hazard models to adjust for covariates (e.g., tumor burden, prior therapies). For translational relevance, correlate in vivo outcomes with in vitro BTK occupancy measured via covalent binding assays .
Data Interpretation and Experimental Design
Q. What strategies mitigate batch-to-batch variability in pharmacological studies of this compound?
- Methodological Answer : Implement standardized synthesis protocols with in-process controls (e.g., reaction temperature, solvent purity). Use a single reference batch for all experiments, stored under nitrogen at -80°C. Preclinical studies should include inter-batch comparisons using ANOVA to quantify variability in IC₅₀ values or pharmacokinetic parameters .
Q. How can researchers differentiate between on-target BTK inhibition and off-target kinase effects in transcriptomic profiling of cells treated with this compound?
- Methodological Answer : Perform RNA sequencing on BTK-knockout vs. wild-type cells treated with the compound. Enrichment analysis (e.g., Gene Set Enrichment Analysis, GSEA) identifies pathways uniquely modulated in wild-type cells. Validate hits with phospho-specific flow cytometry for downstream effectors like PLCγ2 .
Conflict Resolution in Published Data
Q. How should conflicting reports on the compound’s role in apoptosis versus necroptosis be addressed mechanistically?
- Methodological Answer : Conduct parallel assays for apoptosis (Annexin V/PI staining) and necroptosis (MLKL oligomerization via non-reducing PAGE). Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to isolate necroptosis. CRISPR-edited cells lacking key necroptosis mediators (RIPK3, MLKL) can confirm pathway specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
